molecular formula C16H12N4O6S B2436137 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide CAS No. 886927-40-8

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2436137
CAS No.: 886927-40-8
M. Wt: 388.35
InChI Key: YNAPWTGWDYEWFJ-UHFFFAOYSA-N
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Description

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a nitrobenzamide moiety, and a methylsulfonylphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)13-7-3-5-11(9-13)15-18-19-16(26-15)17-14(21)10-4-2-6-12(8-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAPWTGWDYEWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the nitrobenzamide moiety: This step involves the nitration of a benzamide precursor, followed by coupling with the oxadiazole intermediate.

    Attachment of the methylsulfonylphenyl group: This can be done through a sulfonation reaction, where a methylsulfonyl group is introduced to the phenyl ring, followed by coupling with the oxadiazole-nitrobenzamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The amide bond in the benzamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or their conjugate bases. This reaction is common in amide-containing compounds and involves nucleophilic attack on the carbonyl carbon .

Reaction TypeConditionsProducts
Acidic HydrolysisHCl, heatBenzoic acid derivative
Basic HydrolysisNaOH, aqueous solventBenzamide conjugate base

Reduction of the Nitro Group

The nitro group (-NO₂) at the 3-position of the benzamide can be reduced to an amino group (-NH₂) using catalysts like palladium on carbon (Pd/C) with hydrogen gas or agents such as sodium borohydride (NaBH₄) .

Reaction TypeConditionsProducts
Catalytic HydrogenationH₂, Pd/C, RT3-Aminobenzamide derivative
Chemical ReductionNaBH₄, EtOHAminobenzamide derivative

Substitution Reactions on the Oxadiazole Ring

The oxadiazole ring may undergo substitution at the 2- or 5-position, depending on substituent directing effects. For example, nucleophilic aromatic substitution could occur if activated positions are present .

Reaction TypeConditionsProducts
Nucleophilic SubstitutionNu⁻ (e.g., NH₂⁻), heatSubstituted oxadiazole derivatives

Oxidation of the Methylsulfonyl Group

The methylsulfonyl group (-SO₂Me) is generally stable under mild conditions but can undergo oxidation to sulfonic acid (-SO₃H) under strong oxidizing agents like KMnO₄ in acidic media .

Reaction TypeConditionsProducts
OxidationKMnO₄, H₂SO₄, heatSulfonic acid derivative

Structural and Functional Group Contributions

The compound’s reactivity is modulated by its substituents:

  • Oxadiazole Ring : Acts as a heterocyclic scaffold, influencing stability and electronic effects.

  • Methylsulfonyl Group : Contributes electron-withdrawing effects, directing reactions to specific positions.

  • Nitro Group : Strongly electron-withdrawing, enhancing reactivity in aromatic substitution reactions.

  • Amide Group : Hydrolytically labile, serving as a reactive site for nucleophilic or electrophilic attacks .

Analytical Methods for Reaction Monitoring

Key analytical techniques for tracking these reactions include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural changes in the oxadiazole ring, amide, or nitro groups.

  • Mass Spectrometry (MS) : For identifying product ions and reaction intermediates.

  • Infrared Spectroscopy (IR) : To monitor functional group transformations (e.g., amide → carboxylic acid) .

Scientific Research Applications

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring and methylsulfonylphenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s combination of structural features makes it a versatile molecule for various applications in scientific research and industry.

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-nitrobenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N4O4S
  • Molecular Weight : 384.40 g/mol
  • CAS Number : 886928-95-6

The presence of functional groups such as the methylsulfonyl group and the nitro group contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through the cyclization of a hydrazide with a carboxylic acid derivative.
  • Introduction of the Methylsulfonyl Group : This can be done via sulfonation reactions using methylsulfonyl chloride.
  • Amidation with Nitrobenzamide : The final step involves coupling the oxadiazole intermediate with 3-nitrobenzoyl chloride to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that oxadiazole derivatives can inhibit various bacterial strains by disrupting their cell wall synthesis and function .

Anticancer Properties

The compound has also shown promise in anticancer studies. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of key signaling pathways . The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring enhance its cytotoxic activity against certain cancer types .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Induction of Oxidative Stress : The nitro group is believed to play a role in generating reactive oxygen species (ROS), leading to cellular damage and apoptosis in target cells.

Research Findings

StudyFindings
Demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria.
Showed cytotoxic effects on various cancer cell lines with IC50 values in low micromolar range.
Identified structure modifications that enhance biological activity and selectivity towards cancer cells.

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives showed that those containing an oxadiazole moiety exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study specifically noted effectiveness against resistant strains like MRSA .
  • Cancer Cell Line Studies : In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent .

Q & A

Q. Resolving contradictions :

  • Comparative SAR studies : Test analogs under standardized assays (e.g., enzyme inhibition IC₅₀, cytotoxicity via MTT).
  • Computational modeling : Perform molecular dynamics simulations to assess substituent interactions with active sites (e.g., hCA II in PDB:5NY3) .
  • Meta-analysis : Cross-reference bioactivity data from analogs in public databases (e.g., ChEMBL, PubChem) to identify trends .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–8.7 ppm (aromatic protons on nitrobenzamide), δ 3.3 ppm (methylsulfonyl CH₃) .
    • ¹³C NMR : Signals at ~165 ppm (amide carbonyl), 125–140 ppm (oxadiazole carbons) .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z corresponding to C₁₇H₁₃N₃O₅S (calc. 379.06) .
  • HPLC : Retention time (~8.2 min, C18 column, 60:40 acetonitrile/water) confirms purity (>98%) .

Advanced: How can computational methods predict the compound’s interaction with biological targets like kinases or carbonic anhydrases?

  • Molecular docking : Use AutoDock Vina to dock the compound into hCA II (PDB:5NY3). The methylsulfonyl group forms hydrogen bonds with Thr199/Zn²⁺, while the nitro group stabilizes π-stacking with Phe131 .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable interactions .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors, aromatic rings) using Schrödinger’s Phase .

Advanced: What experimental strategies address low solubility or stability issues in biological assays?

  • Solubility enhancement :
    • Use co-solvents (DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in PBS buffer .
    • Synthesize prodrugs (e.g., ester derivatives) hydrolyzed in vivo .
  • Stability testing :
    • LC-MS/MS monitors degradation under physiological conditions (pH 7.4, 37°C).
    • Stabilize with antioxidants (e.g., ascorbic acid) if nitro groups undergo reduction .

Basic: How is the compound’s crystallographic structure determined, and what insights does it provide?

  • X-ray crystallography : Single crystals grown via vapor diffusion (methanol/chloroform).
    • Key findings : Planar oxadiazole ring with dihedral angles <10° relative to the benzamide moiety. Intermolecular N–H⋯O hydrogen bonds stabilize crystal packing .
  • Applications : Structural data guides SAR by revealing conformational constraints for target binding .

Advanced: What mechanistic studies elucidate its role in enzyme inhibition (e.g., carbonic anhydrase)?

  • Kinetic assays : Lineweaver-Burk plots show non-competitive inhibition (Km unchanged, Vmax reduced).
  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd ~50 nM for hCA II) .
  • Site-directed mutagenesis : Replace Thr199 with Ala in hCA II to confirm critical hydrogen bonding .

Basic: What are the compound’s storage and handling protocols to ensure long-term stability?

  • Storage : Desiccated at –20°C under argon to prevent hydrolysis/oxidation.
  • Handling : Use amber vials to protect nitro groups from light-induced degradation .

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